molecular formula C12H12ClNO4 B8538744 (6-Chloro-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone

(6-Chloro-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone

Cat. No. B8538744
M. Wt: 269.68 g/mol
InChI Key: IDUWSCCDILFYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone is a useful research compound. Its molecular formula is C12H12ClNO4 and its molecular weight is 269.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Chloro-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

IUPAC Name

(6-chloro-1,3-benzodioxol-5-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H12ClNO4/c13-9-6-11-10(17-7-18-11)5-8(9)12(15)14-1-3-16-4-2-14/h5-6H,1-4,7H2

InChI Key

IDUWSCCDILFYPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-chloro-1,3-benzodioxole-5-carboxylic acid (0.49 g,2.44 mmol) and hydroxybenzotriazole (66 mg, 0.49 mmol) in acetonitrile (20 mL) were added morpholine (0.53 mL, 6.1 mmol) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (0.52 g, 2.7 mmol). The orange solution was stirred 72 h at room temperature, diluted with ethyl acetate and poured into water. The phases were separated and the aqueous phase extracted with ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the title compound as white solid (0.53 g, 80%), mp 155° C.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

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